molecular formula C7H8N2O2 B1501080 2,5-Dimethylpyrimidine-4-carboxylic acid CAS No. 769872-28-8

2,5-Dimethylpyrimidine-4-carboxylic acid

Cat. No.: B1501080
CAS No.: 769872-28-8
M. Wt: 152.15 g/mol
InChI Key: KIVBPBLMMSLLDY-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 4 and methyl substituents at positions 2 and 5 of the heterocyclic ring. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their structural versatility and electronic properties. While specific data on this compound are absent in the provided evidence, its structural analogs (e.g., pyrimidine-4-carboxylic acid and 2-chloro-6-methylpyrimidine-4-carboxylic acid) offer insights into substituent-driven properties .

Properties

CAS No.

769872-28-8

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2,5-dimethylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c1-4-3-8-5(2)9-6(4)7(10)11/h3H,1-2H3,(H,10,11)

InChI Key

KIVBPBLMMSLLDY-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1C(=O)O)C

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between 2,5-dimethylpyrimidine-4-carboxylic acid and its analogs based on substituent positions and types:

Compound CAS Number Substituents Electronic Effects Inferred Properties
Pyrimidine-4-carboxylic acid 31462-59-6 None Parent structure Higher acidity (no electron-donating groups); lower hydrophobicity; lab/industrial uses
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 2-Cl, 6-CH₃ Cl (electron-withdrawing), CH₃ (electron-donating) Increased acidity (Cl enhances deprotonation); potential reactivity in substitution reactions; safety precautions required
This compound Not in evidence 2-CH₃, 5-CH₃ CH₃ (electron-donating) Reduced acidity vs. parent; increased hydrophobicity; potential steric hindrance

Substituent-Driven Property Trends

  • Acidity : The carboxylic acid group’s acidity is influenced by substituents. Chlorine (electron-withdrawing) in 2-chloro-6-methylpyrimidine-4-carboxylic acid enhances acidity compared to the parent compound, while methyl groups (electron-donating) in this compound likely reduce acidity .
  • Solubility : Methyl groups increase hydrophobicity, suggesting lower aqueous solubility for this compound compared to the parent compound.
  • Reactivity : The 2,5-dimethyl substitution may hinder electrophilic substitution reactions due to steric effects, whereas the chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid could facilitate nucleophilic displacement.

Research Implications and Limitations

The absence of direct data on this compound in the provided evidence necessitates extrapolation from structural analogs. Further studies should prioritize:

Experimental determination of pKa, solubility, and thermal stability.

Crystallographic analysis (e.g., using SHELX-based software) to assess steric effects.

Toxicity profiling to define safety protocols.

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